molecular formula C6H6N2O2 B6162373 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one CAS No. 2092668-31-8

3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one

Cat. No.: B6162373
CAS No.: 2092668-31-8
M. Wt: 138.1
InChI Key:
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Description

3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one is a heterocyclic compound featuring a cyclobutanone ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxyl derivatives or aldehydes in aprotic bipolar solvents such as dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is efficient and allows for the preparation of the oxadiazole ring at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one is unique due to its combination of the cyclobutanone and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

2092668-31-8

Molecular Formula

C6H6N2O2

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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